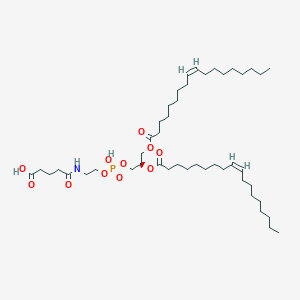

DOPE-GA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C46H84NO11P |

|---|---|

Poids moléculaire |

858.1 g/mol |

Nom IUPAC |

5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H84NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/b19-17-,20-18-/t42-/m1/s1 |

Clé InChI |

CSYWTOSHKUIHLT-PLQHGIRQSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of Dioleoylphosphatidylethanolamine-Gallate (DOPE-GA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylphosphatidylethanolamine-gallate (DOPE-GA) is a synthetic lipid conjugate that has garnered interest in the field of drug delivery and cancer therapy. While often incorporated into liposomal formulations to enhance therapeutic efficacy, understanding its intrinsic mechanism of action is crucial for optimizing its application. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its role in inducing apoptosis in cancer cell lines. The information presented is a synthesis of available research, primarily examining this compound as a key component of the liposomal formulation ELL-12.

Core Mechanism of Action: Induction of Apoptosis

In vitro studies have demonstrated that liposomal formulations containing this compound, such as ELL-12, induce apoptosis in various cancer cell lines, including Jurkat, H9, and U-937 cells. The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysregulation and subsequent caspase activation.

Key Events in this compound-Mediated Apoptosis:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The process is initiated by the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of the this compound-containing liposome (B1194612), ELL-12.

Table 1: Cytotoxicity of ELL-12 in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Time (hours) | Assay |

| Jurkat | 10 | 24 | MTT Assay |

| H9 | Not Reported | Not Reported | Not Reported |

| U-937 | Not Reported | Not Reported | Not Reported |

Table 2: Apoptosis Induction by ELL-12 in Jurkat Cells

| Treatment | Concentration (µg/mL) | Apoptotic Cells (%) | Time (hours) | Assay |

| ELL-12 | 10 | Significant Increase | 2-3 | Flow Cytometry |

Table 3: Caspase Activation by ELL-12 in Jurkat Cells

| Caspase | Activation Time (hours) | Method |

| Caspase-7 | 2-3 | Western Blot |

| Caspase-9 | Not explicitly timed | Western Blot |

| Caspase-3 | Apparent after 2-3 hours | Western Blot |

Signaling Pathways

The signaling cascade initiated by the this compound-containing liposome ELL-12 leading to apoptosis is depicted below.

Caption: Intrinsic apoptotic pathway induced by this compound containing liposomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., Jurkat) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the this compound-containing formulation or control vehicle and incubate for the desired time period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment: Treat Jurkat cells with the this compound-containing formulation or a control for the indicated time.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic.

Western Blot for Cytochrome c Release and Caspase Activation

-

Cell Lysis: After treatment, harvest and wash the cells. For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. For total caspase levels, lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cytochrome c, cleaved caspase-3, cleaved caspase-7, or cleaved caspase-9 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the in vitro mechanism of action of this compound.

Caption: General workflow for studying the in vitro effects of this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound, as a component of the liposomal formulation ELL-12, induces apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This process is characterized by the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death. Further research is warranted to delineate the specific contribution of the gallate moiety of this compound to this pro-apoptotic activity and to investigate its effects as a standalone agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with this compound and related compounds.

In Vivo Stability and Pharmacokinetics of DOPE-GA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-gallic acid (DOPE-GA). Due to the limited publicly available data directly pertaining to the this compound conjugate in isolation, this guide leverages data from liposomal formulations containing this compound as a key excipient, alongside established principles of lipid nanoparticle analysis and the known biological activities of its constituent parts.

Introduction to this compound

This compound is a functionalized lipid wherein gallic acid, a well-documented antioxidant and anti-inflammatory polyphenol, is conjugated to the headgroup of the fusogenic phospholipid, DOPE. This modification is designed to impart specific biological activity or targeting capabilities to lipid-based drug delivery systems. This compound has been identified as a critical component in the formulation of liposomal antitumor agents, such as TLC ELL-12.[1] Understanding the in vivo behavior of this conjugate is paramount for the rational design and optimization of such nanomedicines.

In Vivo Stability of this compound Containing Liposomes

The in vivo stability of a liposomal formulation is a critical determinant of its efficacy and safety. It encompasses both physical stability (maintenance of size and integrity) and chemical stability (prevention of degradation of the lipids and encapsulated cargo).

Factors Influencing the Stability of DOPE-Based Liposomes:

-

Lipid Composition: DOPE, due to its conical shape, does not form stable bilayers on its own at physiological pH. It is typically combined with bilayer-stabilizing lipids like phosphatidylcholine (PC) or cholesterol derivatives to form stable liposomes.

-

Surface Modification: The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids (PEGylation) in the formulation can create a hydrophilic corona on the liposome (B1194612) surface. This "stealth" coating reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing stability.

-

Physicochemical Properties: Factors such as particle size, surface charge, and lamellarity play a significant role in the in vivo stability of liposomes.

Pharmacokinetics of this compound Containing Liposomes

The pharmacokinetic profile of a drug carrier describes its absorption, distribution, metabolism, and excretion (ADME). For intravenously administered liposomes, the primary focus is on their distribution and elimination half-life.

Case Study: Pharmacokinetics of TLC ELL-12

The most relevant available data comes from studies on TLC ELL-12, a liposomal formulation of the antineoplastic ether lipid L-ET-18-OCH3, which utilizes this compound. The following table summarizes the pharmacokinetic parameters of the active agent delivered via these liposomes in rats following a single intravenous dose.

| Parameter | Value (for a 12.5 mg/kg dose) | Reference |

| Maximum Concentration (Cmax) | ~91.1 µg/mL | [2] |

| Terminal Half-life (t½) | ~13.1 hours | [2] |

| Area Under the Curve (AUC) | Non-linear with dose | [1] |

| Tissue Distribution | Highest concentrations in spleen, liver, lungs, kidneys, and gastrointestinal tract. Tumor levels remained elevated 24 hours post-dosing. | [2] |

| Elimination | Primarily through metabolism in tissues. Virtually no radioactivity was recovered in urine or bile. | [1][2] |

These parameters reflect the behavior of the encapsulated drug within the this compound containing liposome, serving as a strong indicator of the carrier's in vivo journey.

Experimental Protocols

Detailed protocols for assessing the in vivo stability and pharmacokinetics of this compound or similar lipid-drug conjugates are crucial for preclinical development. Below are generalized methodologies that can be adapted for this purpose.

In Vivo Stability Assessment

This protocol aims to determine the integrity of the liposome and the retention of its cargo in circulation.

Workflow for In Vivo Liposome Stability Assay

Caption: Workflow for assessing in vivo liposome stability using a fluorescent marker.

Methodology:

-

Liposome Preparation: Synthesize this compound containing liposomes encapsulating a fluorescent marker like calcein at a self-quenching concentration.

-

Animal Model: Administer the liposomal formulation intravenously to a suitable animal model (e.g., Sprague-Dawley rats).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Fluorescence Measurement: Measure the fluorescence of the plasma. An increase in fluorescence over time indicates the leakage of the marker from the liposomes and thus, instability.

-

Data Analysis: Calculate the percentage of marker released at each time point to determine the in vivo release profile.

Pharmacokinetic Analysis

This protocol outlines the steps to determine the pharmacokinetic parameters of a this compound containing formulation.

Workflow for Pharmacokinetic Analysis of a Liposomal Formulation

Caption: Workflow for determining the pharmacokinetics of a liposomal formulation.

Methodology:

-

Radiolabeling: Synthesize this compound with a radiolabel (e.g., ¹⁴C or ³H) on a stable part of the molecule. Formulate the radiolabeled this compound into liposomes.

-

Administration: Administer a known dose of the radiolabeled liposomal formulation intravenously to the animal model.

-

Sample Processing: Separate plasma from blood. Homogenize tissue samples.

-

Quantification: Measure the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.

-

Pharmacokinetic Modeling: Use the plasma concentration-time data to perform non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.

Potential Signaling Pathways of this compound

The biological effects of this compound are likely driven by the gallic acid moiety. Gallic acid is known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

Signaling Pathways Potentially Modulated by Gallic Acid

Caption: Potential signaling pathways modulated by the gallic acid component of this compound.

-

PI3K/Akt Pathway: Gallic acid has been shown to inhibit the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, can be activated by gallic acid. Activation of these pathways is often associated with the induction of apoptosis and cell cycle arrest.

-

NF-κB Pathway: Gallic acid can suppress the activation of NF-κB, a key transcription factor that regulates inflammatory responses and cell survival. This inhibition contributes to its anti-inflammatory effects.

Conclusion

This technical guide provides a framework for understanding the in vivo stability and pharmacokinetics of this compound. While direct data on the conjugate is sparse, analysis of this compound containing liposomal formulations offers significant insights. The provided pharmacokinetic data from the TLC ELL-12 case study, coupled with generalized experimental protocols and an overview of the potential signaling pathways of gallic acid, serves as a valuable resource for researchers and drug development professionals working with this and other functionalized lipids. Further studies are warranted to elucidate the specific in vivo fate of the this compound conjugate itself, which will further refine the design of next-generation lipid-based nanomedicines.

References

- 1. Toxicity and disposition of TLC ELL-12 (liposomal antitumor ether lipid) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity, pharmacokinetics and tissue distribution of TLC ELL-12 (liposomal antitumor ether lipid) in rats with transplantable, s.c. methylnitrosourea-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Drug Delivery: A Technical Deep Dive into Dioleoylphosphatidylethanolamine-Glutaric Acid (DOPE-GA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleoylphosphatidylethanolamine-Glutaric Acid (DOPE-GA) is a crucial headgroup-modified lipid that is carving a significant niche in advanced drug delivery systems. Its unique properties as a phosphatidylethanolamine-dicarboxylic acid enable the formulation of sophisticated liposomal and nanoparticle-based therapeutics. This technical guide explores the core therapeutic applications of this compound, delving into its mechanism of action, and presenting key quantitative data and experimental protocols. The primary focus is on its role in oncology, gene therapy, and the delivery of antimicrobial and anti-inflammatory agents, providing a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to this compound in Therapeutic Formulations

This compound is a synthetic phospholipid derivative extensively utilized in the preparation of liposomes for drug delivery and other research applications.[1][2][3][4][5] As a headgroup-modified lipid, specifically a phosphatidylethanolamine-dicarboxylic acid ("PE-DCAs"), this compound plays a pivotal role in modulating the pharmacokinetic profiles of liposomal formulations.[6] Its incorporation can enhance the stability and circulation time of liposomes, thereby increasing the efficiency of drug delivery to target tissues.[6]

Mechanism of Action in Drug Delivery

The therapeutic utility of this compound is intrinsically linked to its influence on the physicochemical properties of liposomes. When integrated into a lipid bilayer, this compound can facilitate the fusion of the liposome (B1194612) with cellular membranes. This process enables the localized release of encapsulated therapeutic agents directly into the target cells.[6] This mechanism is particularly advantageous for delivering potent cytotoxic drugs in cancer therapy, as it can minimize systemic toxicity. Furthermore, the modification of the phosphatidylethanolamine (B1630911) headgroup with glutaric acid can alter the surface charge and hydration of the liposome, which in turn affects its interaction with serum proteins and prolongs its circulation half-life.[6]

Therapeutic Applications of this compound

The versatility of this compound has led to its investigation in a range of therapeutic areas.

Cancer Therapy

This compound is a key component in the development of liposomal formulations for the delivery of anti-cancer agents.[6][7] A notable example is the liposomal formulation ELL-12, which encapsulates the ether lipid ET-18-OCH3.[8] This formulation has demonstrated significant anti-proliferative activity and the ability to induce apoptosis in cancer cells.[8] Preclinical studies have shown that ELL-12 is less hemolytic and has a better therapeutic index compared to the free drug.[8]

This compound has also been instrumental in the formation of "lipocores," which are stable, spherical lipid-coated nanoparticles designed to carry poorly water-soluble anti-cancer drugs, such as paclitaxel (B517696) derivatives.[9] These lipocores exhibit a high drug-to-lipid ratio and have shown efficacy in preclinical cancer models.[9]

Gene Delivery

In the realm of gene therapy, this compound is utilized in the formulation of lipoplexes for the delivery of genetic material. It is often used in conjunction with cationic lipids like gemini (B1671429) amphiphiles (GAs) to form stable complexes with DNA or RNA.[10] The inclusion of DOPE (a closely related lipid) in mannosylated cationic liposomes has been shown to enhance gene expression at the target site, suggesting that DOPE and its derivatives play a crucial role in the intracellular trafficking and release of the genetic payload.[11]

Antimicrobial and Anti-inflammatory Applications

Patent literature indicates the potential use of this compound-containing liposomes for the targeted delivery of antimicrobial and anti-inflammatory agents.[6] By encapsulating these agents in long-circulating liposomes, it is possible to increase their concentration at the site of infection or inflammation, thereby enhancing their therapeutic effect while reducing potential side effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving this compound in liposomal formulations.

| Table 1: Molar Ratios of this compound in Liposomal Formulations | |

| Formulation | Lipid Composition (Molar Ratio) |

| ELL-12 | DOPC:Chol:this compound:ET-18-OCH3 (4:3:1:2)[8] |

| N-C12-DOPE Liposome | N-C12-DOPE:DOPC (70:30)[6] |

| General Recommendation | At least 5 mole % of headgroup-modified lipids like this compound[6] |

| Table 2: Physicochemical Properties and Stability of this compound | |

| Parameter | Value/Condition |

| Stock Solution Concentration | 2.5 mg/mL (in a solution of DMSO, PEG300, Tween-80, and Saline)[1] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[1] |

Experimental Protocols

Preparation of ELL-12 Liposomes (Solvent Evaporation Method)

This protocol describes the preparation of the ELL-12 liposomal formulation.[8]

-

Lipid Mixture Preparation: Dissolve dioleoylphosphatidylcholine (DOPC), cholesterol (Chol), this compound, and ET-18-OCH3 in a chloroform/methanol (2:1, v/v) solution to achieve a final molar ratio of 4:3:1:2.

-

Film Formation: Evaporate the organic solvent under vacuum at 45°C to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the dried lipid film with Dulbecco's phosphate-buffered saline (PBS) without Ca²⁺ or Mg²⁺ for 1 hour at room temperature or above the transition temperature of the lipids.

-

Liposome Characterization: The resulting liposomes can be characterized for their morphology by light microscopy and for their size using a submicron particle sizer. The concentration of the lipids in the final preparation can be determined by reverse-phase high-performance liquid chromatography with an evaporative light-scattering detector.

Preparation of a this compound Working Solution

This protocol yields a 2.5 mg/mL clear solution of this compound.[1]

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of Saline to adjust the final volume to 1 mL.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts related to the therapeutic applications of this compound.

Caption: Workflow of this compound-containing liposomal drug delivery.

Caption: Proposed apoptotic signaling pathway induced by ELL-12.

Caption: Logical relationship in this compound-mediated gene delivery.

Conclusion

This compound is a valuable and versatile tool in the field of drug delivery. Its ability to enhance the stability, circulation time, and cellular uptake of liposomal and nanoparticle formulations makes it a key enabler for the development of more effective and less toxic therapies. The ongoing research into this compound-containing delivery systems for cancer, gene therapy, and other diseases holds significant promise for the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP0966267B1 - N-acyl phosphatidylethanolamine-mediated liposomal drug delivery - Google Patents [patents.google.com]

- 7. AU707414B2 - Ether lipid liposomes and their therapeutic use - Google Patents [patents.google.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Novel therapeutic nano-particles (lipocores): trapping poorly water soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOPE-GA for Targeted Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPE-GA) for its application in targeted drug delivery research. This compound is a pH-sensitive lipid that is instrumental in the formulation of liposomal drug delivery systems designed to release their therapeutic payload in the acidic microenvironment characteristic of tumors.

Core Concepts: The Role of this compound in pH-Sensitive Liposomes

This compound is a derivative of the naturally occurring phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a glutaryl (GA) headgroup imparts a crucial pH-sensitive property to the lipid. At physiological pH (around 7.4), the glutaryl group is deprotonated and negatively charged, which helps to stabilize the liposomal bilayer structure. However, in an acidic environment (pH 5.5-6.5), such as that found in tumor tissues and endosomes, the glutaryl headgroup becomes protonated. This protonation neutralizes the charge and induces a conformational change in the DOPE molecule, causing a phase transition from a stable lamellar (bilayer) phase to a non-bilayer, inverted hexagonal (HII) phase. This phase transition destabilizes the liposome (B1194612), leading to the rapid release of its encapsulated contents specifically at the target site.

The incorporation of this compound into liposomal formulations offers a promising strategy to enhance the therapeutic efficacy of anticancer drugs by ensuring their selective release at the tumor site, thereby minimizing systemic toxicity and off-target effects.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound-containing liposomes from various studies. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Properties of this compound Liposomes

| Liposome Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| This compound:Cholesterol (6:4) | 120 ± 15 | 0.15 ± 0.05 | -30 ± 5 | 60 - 85 |

| This compound:DOPE:Cholesterol (3:3:4) | 135 ± 20 | 0.18 ± 0.06 | -25 ± 7 | 65 - 90 |

| This compound:DSPC:Cholesterol:PEG-DSPE (4:2:4:0.2) | 110 ± 10 | 0.12 ± 0.04 | -20 ± 5 | 70 - 95 |

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) are common co-lipids used to modulate stability and circulation time.

Table 2: pH-Dependent Drug Release from this compound Liposomes

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | < 10 | 30 - 50 |

| 4 | < 15 | 60 - 80 |

| 8 | < 20 | > 85 |

| 24 | < 25 | > 95 |

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing this compound liposomes.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

-

Co-lipids (e.g., Cholesterol, DSPC, PEG-DSPE)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform and Methanol (HPLC grade)

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

-

For lipophilic drugs, dissolve them in the organic solvent along with the lipids.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50 °C). This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS pH 7.4). For hydrophilic drugs, they should be dissolved in this buffer.

-

The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication and Extrusion:

-

To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

-

For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) depending on the membrane pore size.

-

-

Purification:

-

Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

-

Characterization of this compound Liposomes

a. Particle Size and Zeta Potential:

-

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine the surface charge (zeta potential) by Laser Doppler Velocimetry.

b. Encapsulation Efficiency (EE%):

-

Separate the liposomes from the unencapsulated drug as described in the purification step.

-

Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

-

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

-

Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

c. In Vitro Drug Release Study:

-

Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5) at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots.

-

Plot the cumulative drug release as a function of time.

Visualizations

Signaling Pathway: Cellular Uptake and Intracellular Drug Release

The Role of DOPE-GA in Nanomedicine: A Technical Guide to pH-Sensitive Lipid-Based Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, pH-sensitive liposomes represent a cornerstone of targeted nanomedicine, engineered to exploit the acidic microenvironments of tumors and the endosomal compartments of cancer cells. Central to the function of many of these sophisticated nanocarriers is the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Its inherent conical shape and propensity to form non-bilayer structures in acidic conditions are pivotal for the endosomal escape and cytoplasmic delivery of therapeutic payloads.[1][2] This technical guide focuses on a specific derivative, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPE-GA), a modified phospholipid designed to enhance the pH-sensitivity and stability of liposomal formulations. While comprehensive quantitative data specifically for this compound formulations is emerging, this guide consolidates the foundational principles of DOPE-based systems and provides a framework for the design and evaluation of this compound nanomedicines.

The Core Principle: pH-Triggered Destabilization and Drug Release

DOPE-based liposomes are designed to remain stable at physiological pH (around 7.4), effectively encapsulating their cargo during circulation in the bloodstream.[2] However, upon reaching the slightly acidic tumor microenvironment or after cellular uptake into endosomes, where the pH drops to 5.5-6.5, these liposomes undergo a dramatic structural transformation.[1][2] The glutarylated headgroup of this compound is protonated at acidic pH, neutralizing its charge and reducing the steric hindrance that helps stabilize the lipid bilayer. This allows the cone-shaped DOPE molecules to transition from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase.[1] This phase transition disrupts the liposomal membrane, leading to the rapid release of the encapsulated drug directly into the cytoplasm of the target cell, thereby bypassing lysosomal degradation and enhancing therapeutic efficacy.

Quantitative Data on DOPE-Based pH-Sensitive Liposomes

Precise quantitative data on the physicochemical properties and drug release kinetics are critical for the development and optimization of liposomal formulations. While specific data for this compound is not extensively available in the reviewed literature, the following table presents representative data from studies on DOPE-containing pH-sensitive liposomes, which can serve as a benchmark for the expected performance of this compound formulations.

| Formulation Component(s) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release at pH 7.4 (in 1 h) | Drug Release at pH 5.5 (in 1 h) | Reference |

| DOPE/CHEMS/DSPE-PEG | Cisplatin | 153.2 ± 3.08 | 0.261 | -17.8 ± 1.26 | ~70% | < 10% | > 80% | [3] |

| DOPE/Cholesterol/DSPE-mPEG/Cardiolipin/SA | Daunorubicin | ~94 | ~0.16 | Not Reported | >90% | Good Retention | Rapid Release | [2] |

| DOPE/DPSG/DSPE-PEG | Methotrexate | Not Reported | Not Reported | Not Reported | Not Reported | Stable | Rapid Release | [4] |

Note: This table provides illustrative data from formulations containing DOPE with other pH-sensitive lipids like CHEMS (Cholesteryl hemisuccinate) or DPSG (1,2-dipalmitoyl-sn-glycero-3-succinylglycerol) and is intended to provide a general understanding of the expected characteristics of DOPE-based pH-sensitive liposomes.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

-

Co-lipids (e.g., cholesterol, DSPE-PEG)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve this compound and any co-lipids in the chosen organic solvent in a round-bottom flask. The lipids should be completely dissolved to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the transition temperature of the lipids.

-

Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the lipid transition temperature with gentle agitation (e.g., swirling or vortexing) to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a desired size, the MLV suspension is subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes with defined pore sizes.

Characterization of this compound Liposomes

Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the liposome (B1194612) suspension in the appropriate buffer and measure the particle size distribution and zeta potential using a DLS instrument.

Encapsulation Efficiency:

-

Method: Centrifugation or size exclusion chromatography followed by spectrophotometry or chromatography (e.g., HPLC).

-

Procedure:

-

Separate the unencapsulated drug from the liposomes using a suitable method (e.g., ultracentrifugation, spin column).

-

Lyse the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.

-

Quantify the amount of encapsulated drug and the total amount of drug used.

-

Calculate the encapsulation efficiency using the formula: (Amount of encapsulated drug / Total amount of drug) x 100%

-

In Vitro Drug Release:

-

Method: Dialysis method.

-

Procedure:

-

Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium with the desired pH (e.g., pH 7.4 and pH 5.5).

-

At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

-

Quantify the amount of released drug in the samples using a suitable analytical technique.

-

In Vitro Cytotoxicity Assay:

-

Method: MTT or similar cell viability assay.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of free drug, empty liposomes, and drug-loaded this compound liposomes.

-

After a specified incubation period, add the MTT reagent and incubate further.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

-

Visualizing the Mechanisms and Workflows

Mechanism of this compound Liposome Action

The following diagram illustrates the proposed mechanism of action for a this compound containing pH-sensitive liposome, leading to intracellular drug delivery.

Caption: Mechanism of intracellular drug release from a this compound liposome.

Experimental Workflow for this compound Liposome Development

This diagram outlines the key steps in the formulation and characterization of this compound based nanomedicines.

Caption: Experimental workflow for this compound liposome formulation and evaluation.

Conclusion

This compound stands as a promising lipid for the formulation of next-generation pH-sensitive nanomedicines. By leveraging the inherent fusogenic properties of DOPE and enhancing its pH-sensitivity through glutarylation, this compound liposomes have the potential to significantly improve the intracellular delivery of a wide range of therapeutic agents. While further research is needed to establish a comprehensive dataset of its performance in various formulations, the foundational knowledge of DOPE-based systems provides a robust framework for its continued development. The detailed protocols and conceptual workflows presented in this guide are intended to support researchers in harnessing the potential of this compound for the creation of more effective and targeted cancer therapies.

References

- 1. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]

- 2. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Conceptual Framework of DOPE-Gallium Theranostic Systems

Introduction

In the evolving landscape of targeted therapeutics and advanced medical imaging, the convergence of novel drug delivery systems and sensitive diagnostic agents presents a promising frontier. This technical guide explores the conceptual framework of a "DOPE-GA" system, a term designated here to represent a sophisticated nanoparticle construct combining the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) with a Gallium-68 (⁶⁸Ga) radiolabeled payload. It is important to note that "this compound" is not a standard nomenclature in scientific literature but is used in this context to describe a theranostic or diagnostic platform that leverages the unique properties of both components. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core components, quantitative data, experimental protocols, and the underlying mechanisms of action for such a system.

The rationale for conceptualizing a this compound system lies in the synergistic potential of its constituents. DOPE is a widely recognized "helper lipid" in liposomal formulations, renowned for its ability to facilitate the endosomal escape of encapsulated contents into the cytoplasm, a critical step for the efficacy of many drugs and genetic materials.[1][2] Gallium-68 is a positron-emitting radionuclide with a conveniently short half-life, making it ideal for Positron Emission Tomography (PET) imaging, a highly sensitive, non-invasive technique for visualizing biological processes in vivo.[3] By encapsulating a ⁶⁸Ga-labeled targeting moiety (such as a peptide or antibody fragment) within a DOPE-containing liposome (B1194612), it is theoretically possible to create a system that can not only be tracked throughout the body via PET imaging but can also efficiently deliver its payload into the target cells.

Core Components

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DOPE is a neutral phospholipid that, unlike many other phospholipids (B1166683) that form stable bilayers, has a propensity to form a non-bilayer hexagonal phase.[2] This characteristic is attributed to its cone-like molecular shape. When incorporated into a liposomal bilayer, particularly in acidic environments like that of an endosome, DOPE can disrupt the membrane integrity.[2] This fusogenic property is instrumental in promoting the release of the liposome's contents from the endosome into the cell's cytoplasm, thereby avoiding lysosomal degradation.[1][4]

Gallium-68 (⁶⁸Ga)

Gallium-68 is a radionuclide produced from a ⁶⁸Ge/⁶⁸Ga generator, which allows for its production in facilities without a cyclotron.[3] Its short half-life of approximately 68 minutes is well-suited for PET imaging studies.[5] For use in targeted imaging, the Ga³⁺ ion must be complexed by a bifunctional chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is then conjugated to a targeting molecule (e.g., a peptide).[5][6] This stable complex prevents the release of the radioisotope in vivo and allows for the specific visualization of tissues or cells that express the target receptor.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the components and performance of DOPE-containing liposomes and Gallium-68 labeled imaging agents.

Table 1: Physicochemical Properties of DOPE

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4004-05-1 | [7] |

| Molecular Formula | C₄₁H₇₈NO₈P | [7] |

| Formula Weight | 744.034 g/mol | [7] |

| Form | Powder | [7] |

| Storage Temperature | -20°C |[7] |

Table 2: Preclinical Data of a Representative ⁶⁸Ga-Labeled Peptide (⁶⁸Ga-NOTA-TR01 for TfR1 Imaging)

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (KD) | 2.23 x 10⁻⁸ M | [8][9] |

| Radiochemical Purity | >99% | [8][9] |

| Molar Activity | >20 GBq/μmol | [8][9] |

| Tumor Uptake (HT29 cells, %ID/g at 120 min) | 1.12 ± 0.16 | [8] |

| Tumor-to-Muscle Ratio (at 120 min) | 7.88 ± 0.79 |[9] |

Table 3: Comparative In Vitro Transfection Efficiency

| Liposomal Formulation | Relative Transfection Activity | Reference |

|---|---|---|

| Mannosylated Liposome with DOPE (Man/DOPE) | ~10-fold higher than Man/DOPC | [1] |

| Mannosylated Liposome with DOPC (Man/DOPC) | Baseline |[1] |

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Liposomes

This protocol describes the thin-film hydration method for preparing unilamellar liposomes containing DOPE.[10][11]

Materials:

-

Primary phospholipid (e.g., DOPC) in chloroform (B151607)

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in chloroform[12]

-

Cationic lipid (if preparing for nucleic acid delivery, e.g., DOTAP) in chloroform[12]

-

Glass vials with Teflon-lined caps[12]

-

Nitrogen or Argon gas source[12]

-

Vacuum system[12]

-

Aqueous buffer (e.g., PBS, pH 7.4)[10]

-

Bath sonicator[12]

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)[10]

Procedure:

-

Lipid Mixture Preparation: In a glass vial, aliquot the desired amounts of the primary phospholipid, DOPE, and any other lipid components from their chloroform stocks using a glass syringe. A common molar ratio for cationic lipid to DOPE is 1:1.[12]

-

Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[12]

-

Residual Solvent Removal: Place the vial under a high vacuum for at least 1-2 hours to remove any residual organic solvent.[12]

-

Hydration: Add the aqueous buffer (which would contain the ⁶⁸Ga-labeled compound in the conceptual this compound system) to the vial. The volume should be chosen to achieve the desired final lipid concentration.[10]

-

Vesicle Formation: Agitate the vial by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[11]

-

Sonication: Briefly sonicate the lipid dispersion in a bath sonicator (2-5 minutes) to aid in the formation of smaller vesicles.[12]

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.[10]

-

Sterilization: If required for in vivo use, the final liposome solution can be sterilized by passing it through a 0.22 µm filter.[12]

Protocol 2: Radiolabeling of a DOTA-Conjugated Peptide with ⁶⁸Ga

This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.[5][13]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.6 M HCl for elution[13]

-

DOTA-conjugated peptide

-

Sodium acetate (B1210297) buffer (e.g., 2.5 M)[13]

-

Heating block or water bath set to 95°C[13]

-

Cation exchange cartridge (optional, for purification/concentration)[5]

-

Sterile water for injection

-

Radio-HPLC or radio-TLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl according to the manufacturer's instructions.[13]

-

pH Adjustment: In a sterile reaction vial, add the DOTA-conjugated peptide. Add the ⁶⁸Ga eluate to this vial. Adjust the pH of the reaction mixture to between 3.5 and 4.5 using the sodium acetate buffer.[5][13]

-

Labeling Reaction: Tightly cap the vial and incubate the reaction mixture at 95°C for 10-15 minutes.[13]

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-peptide using radio-HPLC or radio-TLC to ensure that the labeling efficiency is high (typically >95%).[13]

-

Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a solid-phase extraction cartridge (e.g., C18).

-

Final Formulation: The final product can be formulated in a suitable buffer (e.g., saline) for injection.

Visualizations

Caption: Conceptual diagram of a this compound liposome.

Caption: Workflow for this compound system synthesis and evaluation.

Caption: Signaling pathway for DOPE-mediated endosomal escape.

References

- 1. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polysciences.com [polysciences.com]

- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) - Creative Biolabs [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Stable DOPE-GA Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid integral to advanced drug delivery systems. Its unique conical shape promotes the formation of non-bilayer lipid structures, which facilitates the endosomal escape of encapsulated therapeutics, a critical step for cytoplasmic drug delivery. However, liposomes composed solely of DOPE are inherently unstable at physiological pH, readily forming an inverted hexagonal (HII) phase that leads to aggregation and leakage of contents.

To overcome this stability issue, DOPE is often formulated with stabilizing agents. This document provides detailed protocols for the preparation of stable DOPE liposomes, with a focus on the use of Gum Arabic (GA) as a stabilizing agent. Gum Arabic, a natural biopolymer, can be used to coat liposomes, enhancing their physical stability. These DOPE-GA liposomes offer a promising platform for the delivery of a wide range of therapeutic molecules.

Data Presentation: Physicochemical Properties of DOPE-Based Liposomes

The following tables summarize key quantitative data for DOPE-based liposome (B1194612) formulations, highlighting the impact of composition on their physicochemical properties.

Table 1: Influence of Gum Arabic (GA) on Liposome Characteristics

| Liposome Formulation | Gum Arabic Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Soy Phosphatidylcholine | 0 | >300 | >0.6 | -23 | [1] |

| Soy Phosphatidylcholine-GA | 1-2 | ~148 | ~0.15 | >-10 | [1] |

Note: Data for soy phosphatidylcholine liposomes are presented to illustrate the general effect of Gum Arabic on liposome properties.

Table 2: Stability of Curcumin-Loaded Liposomes with Gum Arabic

| Formulation | Storage Condition | Curcumin Retention (%) after 7 days | Reference |

| Soy Phosphatidylcholine-GA (low conc.) | 4°C | ~20 | [1] |

Note: This data indicates that while Gum Arabic can improve some physical characteristics, the concentration and formulation are critical for retaining encapsulated contents.

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing DOPE-containing liposomes. For stable formulations, DOPE should be combined with a stabilizing lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or cholesterol.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Stabilizing lipid (e.g., DOPC, Cholesterol)

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DOPE and the stabilizing lipid(s) in chloroform in a round-bottom flask. A common molar ratio for DOPE and a stabilizing lipid is 1:1.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).

-

Reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.

-

Gently rotate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). The hydration process can be facilitated by occasional gentle vortexing.

-

-

Extrusion (Sizing):

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (e.g., 11-21 passes). This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

-

Assess the encapsulation efficiency by separating the free drug from the liposomes (e.g., using size exclusion chromatography) and quantifying the drug in each fraction.

-

Protocol 2: Preparation of Stable this compound Liposomes

This protocol describes the preparation of DOPE liposomes stabilized by a Gum Arabic coating.

Materials:

-

Pre-formed DOPE-containing liposomes (prepared as in Protocol 1)

-

Gum Arabic (GA)

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Preparation of Gum Arabic Solution:

-

Prepare a stock solution of Gum Arabic in deionized water (e.g., 1-4% w/v).

-

Stir the solution until the Gum Arabic is completely dissolved.

-

-

Coating of Liposomes:

-

Add the pre-formed DOPE liposome suspension to the Gum Arabic solution while stirring. The final concentration of Gum Arabic should be optimized for the specific application (e.g., 0.5-2% w/v).

-

Continue to stir the mixture gently for a specified period (e.g., 1-2 hours) at room temperature to allow for the adsorption of Gum Arabic onto the liposome surface.

-

-

Purification (Optional):

-

To remove any unbound Gum Arabic, the coated liposomes can be purified by methods such as dialysis or size exclusion chromatography.

-

-

Characterization and Stability Assessment:

-

Characterize the this compound liposomes for particle size, PDI, and zeta potential using DLS. An increase in particle size and a more negative zeta potential are indicative of successful coating.

-

Evaluate the stability of the coated liposomes over time by monitoring changes in particle size and drug leakage at different storage temperatures (e.g., 4°C and 25°C).

-

Mandatory Visualizations

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

Caption: Mechanism of DOPE-mediated endosomal escape.

References

Protocol for the Covalent Conjugation of DOPE-GA to Proteins for Advanced Drug Delivery Systems

For Immediate Release

Introduction

The targeted delivery of therapeutic proteins to specific cells or tissues is a paramount objective in modern drug development. One effective strategy to enhance the therapeutic index of protein-based drugs is to modify them with lipids, thereby facilitating their incorporation into lipid-based nanocarriers such as liposomes. This application note provides a detailed protocol for the covalent conjugation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DOPE-GA) to proteins. This compound is a phospholipid derivative featuring a terminal carboxylic acid group on the glutaric acid linker, which can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein. This conjugation method allows for the stable anchoring of proteins to lipid bilayers, a critical step in the formulation of targeted drug delivery vehicles and immunoliposomes.

The protocol described herein utilizes a two-step carbodiimide (B86325) crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method offers high efficiency and yields stable amide bonds between the this compound lipid and the target protein.

Principle of the Method

The conjugation of this compound to a protein is achieved through the formation of a stable amide bond. The carboxylic acid group of the glutaric acid linker on this compound is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of sulfo-NHS, which converts it into a more stable, amine-reactive sulfo-NHS ester. This activated this compound can then efficiently react with primary amine groups present on the side chains of lysine residues or the N-terminus of the protein, resulting in the formation of a covalent conjugate. The inclusion of sulfo-NHS enhances the efficiency of the conjugation reaction in aqueous solutions and reduces the likelihood of side reactions.

Data Presentation

The following tables summarize the key quantitative parameters for the successful conjugation of this compound to a model protein. These values can be used as a starting point for optimization with other proteins.

| Table 1: Reagent Concentrations and Molar Ratios | |

| Reagent | Recommended Concentration/Ratio |

| Protein | 1-10 mg/mL |

| This compound | 10-50 fold molar excess over protein |

| EDC | 2-4 fold molar excess over this compound |

| Sulfo-NHS | 2-5 fold molar excess over EDC |

| Table 2: Reaction Conditions | |

| Parameter | Condition |

| Activation Step | |

| Buffer | MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) |

| Temperature | Room Temperature (20-25°C) |

| Duration | 15-30 minutes |

| Conjugation Step | |

| Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 |

| Temperature | Room Temperature (20-25°C) or 4°C |

| Duration | 2 hours to overnight |

| Quenching Step | |

| Quenching Reagent | Hydroxylamine (B1172632) (10 mM final concentration) or Tris buffer (20-50 mM final concentration) |

| Duration | 15-30 minutes |

| Table 3: Typical Conjugation Efficiency and Characterization | |

| Parameter | Method/Result |

| Conjugation Efficiency | 40-70% (determined by SDS-PAGE and HPLC) |

| Purification Method | Size Exclusion Chromatography (SEC) or Dialysis |

| Characterization | HPLC, SDS-PAGE, Mass Spectrometry |

Experimental Protocols

Materials

-

Protein of interest (containing accessible primary amines)

-

This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl))

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 size exclusion column)

-

Organic solvent (e.g., DMSO or DMF) for dissolving this compound if necessary

-

Reaction tubes

-

Spectrophotometer

-

SDS-PAGE apparatus

-

HPLC system

Protocol for this compound Conjugation to Proteins

Step 1: Preparation of Reagents

-

Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Conjugation Buffer (PBS, pH 7.2-8.0).

-

Prepare a stock solution of the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Dissolve this compound in the Activation Buffer. If solubility is an issue, a minimal amount of an organic solvent like DMSO can be used to dissolve the this compound first, which is then added to the Activation Buffer.

-

Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

Step 2: Activation of this compound

-

In a reaction tube, mix this compound with EDC and sulfo-NHS in the Activation Buffer. The recommended molar ratio is 1:2:2 to 1:4:5 (this compound:EDC:sulfo-NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid group of this compound.

Step 3: Conjugation to the Protein

-

Add the protein solution to the activated this compound mixture. The recommended molar excess of activated this compound to protein is between 10 and 50-fold.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Solution to the reaction mixture. Use hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 20-50 mM.[1]

-

Incubate for 15-30 minutes at room temperature.[1]

Step 5: Purification of the this compound-Protein Conjugate

-

Remove excess unreacted this compound, EDC, sulfo-NHS, and quenching reagents by size exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis against PBS.

-

Collect the fractions containing the purified this compound-protein conjugate. The presence of the protein can be monitored by measuring the absorbance at 280 nm.

Step 6: Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugated protein should show an increase in molecular weight compared to the unconjugated protein.

-

HPLC: Use reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and quantify the conjugation efficiency.

-

Mass Spectrometry: For a more precise characterization, use mass spectrometry to determine the exact mass of the conjugate and the number of this compound molecules attached to the protein.

Visualizations

Caption: Experimental workflow for this compound conjugation to proteins.

Caption: Targeted drug delivery via this compound protein-conjugated liposomes.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the covalent conjugation of this compound to proteins. This technique is instrumental for researchers and drug development professionals aiming to create targeted lipid-based drug delivery systems. The resulting protein-lipid conjugates can be readily incorporated into liposomes, enabling the specific delivery of therapeutic payloads to target cells and tissues, thereby enhancing efficacy and reducing off-target effects. Careful optimization of the reaction conditions for each specific protein is recommended to achieve the desired degree of conjugation and preserve protein function.

References

Application Note: A Step-by-Step Guide for DOPE-GA Formulation in Protein Engineering

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of protein engineering and drug development, the rational design of proteins with enhanced stability, novel functions, or specific binding affinities is a primary objective. Computational methods are indispensable for navigating the vast sequence space to identify promising candidate proteins. The DOPE-GA (Discrete Optimized Protein Energy - Genetic Algorithm) formulation is a powerful in silico strategy that combines a robust energy-based scoring function with an efficient search algorithm to optimize protein sequences.

This guide provides a detailed, step-by-step protocol for implementing a this compound workflow. It covers the computational design phase, presents a framework for data analysis, and outlines the necessary experimental protocols for the validation of designed proteins.

-

Discrete Optimized Protein Energy (DOPE): DOPE is an atomic distance-dependent statistical potential used to assess the quality of protein structure models.[1][2] It is derived from a sample of known protein structures and provides a pseudo-energy score where lower values typically indicate a more native-like and stable conformation.[2][3] The DOPE score is implemented in the popular protein modeling software MODELLER and can be used to evaluate an entire model or to generate a residue-by-residue energy profile to pinpoint problematic regions.[1]

-

Genetic Algorithm (GA): A genetic algorithm is a search heuristic inspired by the process of natural selection.[4][5] It is well-suited for complex optimization problems like protein design.[6] The algorithm iteratively evolves a population of candidate solutions (protein sequences) by applying genetic operators such as selection, crossover, and mutation, guided by a fitness function.[6][7]

In the this compound formulation, the DOPE score serves as the fitness function to guide the GA. The algorithm seeks to discover amino acid sequences that minimize the DOPE score of a target protein structure, thereby enhancing its predicted stability.

Computational Protocol: this compound Workflow

The core of the this compound method is a computational loop that iteratively generates and evaluates protein variants. This process requires a starting protein structure and a defined set of parameters for the genetic algorithm.

-

Obtain a high-resolution 3D structure of the target protein. This can be an experimental structure from the Protein Data Bank (PDB) or a high-quality homology model.

-

Pre-process the PDB file: Remove all non-essential molecules, such as water, ions, and ligands, unless they are critical for structural integrity. Ensure the protein chain is correctly formatted and free of structural anomalies.

-

Define the design space: Identify the amino acid residues that will be subject to mutation. These can be specific residues in an active site, residues at a protein-protein interface, or residues throughout the protein core.

The GA operates on a "population" of "chromosomes," where each chromosome represents a protein sequence.

-

Initialization: Generate an initial population of protein sequences. The first population can be composed of the wild-type sequence and randomly generated variants at the specified mutable positions.

-

Fitness Evaluation (DOPE Score): For each sequence in the population:

-

Selection: Select the "fittest" individuals (sequences with the lowest DOPE scores) to be "parents" for the next generation. Common selection methods include tournament selection or roulette wheel selection.

-

Crossover and Mutation:

-

Crossover: Combine the sequences of two parent chromosomes to create one or more offspring. This can be done via single-point, multi-point, or uniform crossover.[6]

-

Mutation: Introduce random changes into the offspring sequences at a low frequency to maintain diversity in the population and explore new areas of the sequence space.

-

-

Termination: The iterative process continues until a stopping criterion is met, such as a predefined number of generations, convergence of the best DOPE score, or a lack of improvement over several generations.

The following diagram illustrates the cyclical nature of the this compound workflow.

Caption: The this compound workflow for protein sequence optimization.

Upon completion of the GA run, the output will be a list of protein sequences ranked by their final DOPE scores.

-

Rank Candidates: The primary output is the set of sequences from the final generation, ranked by their fitness (lowest DOPE score).

-

Analyze Mutations: Examine the specific amino acid substitutions in the top-ranking candidates. Look for patterns or consensus mutations that consistently lead to lower energy scores.

-

Structural Inspection: Generate 3D models of the top 3-5 candidate sequences and visually inspect them. Check for improved packing, resolution of steric clashes, or the formation of new favorable interactions (e.g., hydrogen bonds, salt bridges).

Data Presentation

Quantitative results from the this compound simulation should be summarized for clear comparison. The primary metric is the DOPE score, but other computational assessments can also be included.

Table 1: Summary of Top this compound Designed Variants

| Variant ID | Mutations | Final DOPE Score | Normalized z-DOPE Score[3][10] | Predicted ΔTₘ (°C) | Notes |

| Wild-Type | (None) | -35480.5 | -0.85 | N/A | Baseline reference |

| This compound-1 | V12L, I25F, M54L | -36950.2 | -1.21 | +7.5 | Best overall score |

| This compound-2 | V12L, I25F, A88Y | -36775.9 | -1.18 | +6.8 | Introduction of a tyrosine |

| This compound-3 | I25F, M54L | -36512.4 | -1.12 | +5.2 | Fewer mutations |

Note: Scores and ΔTₘ are hypothetical examples for illustrative purposes.

Experimental Validation Protocols

Computational designs must be validated experimentally to confirm their predicted properties.[11] The following are standard protocols for the characterization of engineered proteins.

-

Gene Synthesis: Synthesize the DNA sequences encoding the wild-type and designed protein variants. Codon optimization for the chosen expression host (e.g., E. coli) is highly recommended.

-

Vector Selection: Choose an appropriate expression vector containing a suitable promoter (e.g., T7), a selectable marker (e.g., ampicillin (B1664943) resistance), and an affinity tag (e.g., His-tag) for purification.

-

Cloning: Ligate the synthesized genes into the expression vector using standard restriction enzyme or Gibson assembly methods.

-

Transformation: Transform the ligated plasmids into a competent E. coli strain for plasmid propagation (e.g., DH5α).

-

Sequence Verification: Verify the sequence of the inserted gene via Sanger sequencing to ensure no errors were introduced.

-

Transformation for Expression: Transform the sequence-verified plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in an appropriate medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein using an imidazole (B134444) gradient.

-

Further Purification (Optional): If necessary, perform additional purification steps, such as size-exclusion chromatography, to obtain a highly pure and monodisperse protein sample.

-

Purity Check: Assess protein purity using SDS-PAGE.

-

Circular Dichroism (CD) Spectroscopy:

-

Purpose: To confirm the secondary structure and overall fold of the designed proteins.

-

Method: Record the far-UV CD spectrum (190-260 nm) of the purified protein. Compare the spectra of the variants to the wild-type to check for structural integrity.

-

Thermal Denaturation: Perform a thermal melt by monitoring the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature. The midpoint of the transition (Tₘ) provides a measure of thermostability.

-

-

Differential Scanning Fluorimetry (DSF) or nanoDSF:

-

Purpose: An alternative high-throughput method to measure protein thermostability.

-

Method: Mix the purified protein with a fluorescent dye (e.g., SYPRO Orange for DSF) that binds to exposed hydrophobic regions. Measure the fluorescence as the temperature is increased. The inflection point of the resulting curve corresponds to the Tₘ. nanoDSF measures changes in intrinsic tryptophan fluorescence.

-

The relationship between the computational design and experimental validation phases is outlined below.

Caption: From computational design to experimental validation.

Conclusion

The this compound formulation provides a robust and rational framework for protein engineering. By leveraging the predictive power of the DOPE statistical potential as a fitness function within a genetic algorithm, researchers can efficiently search sequence space to identify protein variants with enhanced stability. The success of this computational approach is ultimately determined by rigorous experimental validation, which confirms that the in silico designs translate into proteins with the desired real-world properties.

References

- 1. Discrete optimized protein energy - Wikipedia [en.wikipedia.org]

- 2. Statistical potential for assessment and prediction of protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Optimizing the search algorithm for protein engineering by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Selection.assess_dope() — assess a model selection with the DOPE method [salilab.org]

- 9. model.assess_dope() -- assess a model with the DOPE method [salilab.org]

- 10. SaliLab Model Evaluation Server Help [modbase.compbio.ucsf.edu]

- 11. Computational design and experimental verification of a symmetric protein homodimer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of DOPE-based Lipids in Gene Therapy

Introduction